molecular formula C24H23NO5S B1664505 Aleglitazar CAS No. 475479-34-6

Aleglitazar

Cat. No.: B1664505
CAS No.: 475479-34-6
M. Wt: 437.5 g/mol
InChI Key: DAYKLWSKQJBGCS-NRFANRHFSA-N
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Description

Aleglitazar is a non-thiazolidinedione balanced dual peroxisome proliferator-activated receptor alpha and gamma agonist. It was developed for the potential treatment of hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus. This compound has glucose-lowering and lipid-modifying effects, making it a promising candidate for managing cardiovascular risk factors in diabetic patients .

Mechanism of Action

Target of Action

Aleglitazar is an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes . These receptors play a crucial role in controlling lipid levels and glucose levels, which are key factors in managing dyslipidemia and insulin sensitivity in diabetes .

Mode of Action

This compound was designed to be an agonist at the PPAR for both the PPARα and PPARγ receptor subtypes . The agonistic action at PPARα controls lipid levels, improving dyslipidemia, while the agonistic action at PPARγ controls glucose levels, improving insulin sensitivity in diabetes .

Biochemical Pathways

This compound’s action on PPARα and PPARγ receptors affects the expression of genes involved in glucose homeostasis, lipid metabolism, inflammation, and cell differentiation . This dual action allows it to control both lipid and glucose levels in a synergistic manner .

Pharmacokinetics

After warfarin dosing, this compound trough concentrations remained within the same range .

Result of Action

This compound has been shown to increase cell viability and reduce apoptosis in human cardiomyocytes exposed to simulated ischemia-reperfusion . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . In clinical trials, this compound was able to control both lipid and glucose levels in patients with type II diabetes .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, in patients with type II diabetes, this compound is being investigated for its potential to reduce their risks of cardiovascular mortality and morbidity . .

Biochemical Analysis

Biochemical Properties

Aleglitazar interacts with two key biomolecules: PPARα and PPARγ . As an agonist, it binds to these receptors, activating them . The activation of PPARα controls lipid levels, improving dyslipidemia, while the activation of PPARγ controls glucose levels, enhancing insulin sensitivity in diabetes .

Cellular Effects

This compound has shown to increase cell viability and reduce apoptosis in human cardiomyocytes . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . These effects were partially blocked by siPPARα alone or siPPARγ alone, and completely blocked by siPPARα+siPPARγ .

Molecular Mechanism

The molecular mechanism of this compound involves its agonistic action on PPARα and PPARγ . By binding and activating these receptors, this compound exerts its effects at the molecular level . This includes controlling lipid and glucose levels, which improves dyslipidemia and insulin sensitivity in diabetes, respectively .

Temporal Effects in Laboratory Settings

In phase II trials, this compound was associated with significantly reduced levels of glycated haemoglobin, triglycerides, and LDL cholesterol, as well as increased HDL-cholesterol concentration . The trial was terminated prematurely due to increased rates of safety endpoints in the this compound group .

Dosage Effects in Animal Models

In animal models, this compound at concentrations of 150–600 nM increased cell viability and reduced apoptosis . It also protected against myocardial apoptosis caused by hypoxia-reoxygenation in vitro and reduced infarct size in vivo .

Metabolic Pathways

This compound’s metabolic pathways involve its agonistic action on PPARα and PPARγ . Activation of PPARα controls lipid levels, improving dyslipidemia, while activation of PPARγ controls glucose levels, improving insulin sensitivity in diabetes .

Transport and Distribution

Given its molecular mechanism, it is likely that it is transported to the nucleus where it binds to PPARα and PPARγ .

Subcellular Localization

As a PPAR agonist, this compound is likely to be localized in the nucleus where it binds to PPARα and PPARγ . This binding activates these receptors, leading to the transcription of genes involved in lipid and glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aleglitazar involves several key steps, including the formation of the oxazole ring and the benzothiophene moiety. The process typically starts with the preparation of the oxazole intermediate, followed by the coupling of the benzothiophene derivative. The final step involves the esterification of the intermediate to produce this compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to minimize waste and reduce production costs while maintaining high efficiency .

Chemical Reactions Analysis

Types of Reactions

Aleglitazar undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aleglitazar

This compound is unique due to its balanced dual agonistic action on both peroxisome proliferator-activated receptor alpha and gamma, providing comprehensive management of both lipid and glucose levels. This balanced activity differentiates it from other compounds that primarily target one receptor subtype .

Properties

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197193
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

475479-34-6
Record name Aleglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aleglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.184 g of 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester (0.40 mmol) was dissolved in 1 ml of THF/MeOH=1/1 and treated with 0.670 ml of 3N NaOH. The reaction mixture was kept over night at RT and then quenched by pouring onto crashed ice/HCl. Twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product, which was purified by crystallisation from AcOEt/hexane to yield 0.158 g of the title compound as white solid, mp.121-122°.
Name
2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
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Reaction Step One
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Synthesis routes and methods III

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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reactant
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reactant
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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